![molecular formula C12H10N4O B1462378 2-(4-Metilfenil)-2,5-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona CAS No. 1031605-70-5](/img/structure/B1462378.png)
2-(4-Metilfenil)-2,5-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona
Descripción general
Descripción
This compound belongs to a class of molecules that exhibit excellent potency and selectivity against certain receptors . It has been synthesized and studied for its promising antiviral activity .
Synthesis Analysis
The synthesis of this compound involves various protocols. It’s part of a broader class of compounds known as pyridopyrimidines, which have shown therapeutic interest . The synthesis of these compounds has been the subject of numerous studies .Molecular Structure Analysis
The molecular structure of this compound is part of the pyridopyrimidine class of compounds. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The chemical reactions involving this compound are part of its synthesis process. The reactions have been studied and reported in the context of its synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are related to its structure and synthesis. These properties have been studied in the context of its synthesis and therapeutic potential .Aplicaciones Científicas De Investigación
Potencial terapéutico
El compuesto es un tipo de derivado de piridopirimidina, que ha mostrado interés terapéutico . Las piridopirimidinas son de gran interés debido a su potencial biológico . Se han estudiado en el desarrollo de nuevas terapias, como lo demuestran numerosas publicaciones, estudios y ensayos clínicos .
Efectos antitumorales
Algunos derivados de piridopirimidina han mostrado buenos efectos antitumorales . Por ejemplo, la piritrexima, un derivado de piridopirimidina, inhibió la dihidrofolato reductasa (DHFR) y mostró buenos efectos antitumorales en el carcinosarcoma en ratas .
Inhibición de la proteína quinasa
La pirimidina y sus derivados fusionados, incluida la pirazolo[3,4-d]pirimidina, han mostrado una prometedora actividad anticancerígena a través de diferentes mecanismos de acción . Uno de estos mecanismos es la inhibición de las proteínas quinasas, enzimas esenciales para controlar el crecimiento celular, la diferenciación, la migración y el metabolismo .
Tratamiento del cáncer
El anillo de pirimidina y sus derivados fusionados han recibido mucho interés debido a su diverso potencial biológico . Muchos derivados de pirimidina y pirimidina fusionada han mostrado una prometedora actividad anticancerígena . Estos compuestos ejercen su potencial anticancerígeno a través de diferentes mecanismos de acción, uno de los cuales es la inhibición de las proteínas quinasas .
Desarrollo de fármacos
La parte de piridopirimidina está presente en medicamentos relevantes y se ha estudiado en el desarrollo de nuevas terapias . Por ejemplo, Palbociclib, un fármaco para el cáncer de mama desarrollado por Pfizer, y Dilmapimod, con actividad potencial contra la artritis reumatoide, son ejemplos de moléculas que contienen la parte de piridopirimidina .
Mecanismo De Acción
Target of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been reported to have potential as inhibitors of cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby disrupting the signals that stimulate the proliferation of malignant cells . This suggests that 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one may interact with its targets in a similar manner, leading to changes in cell proliferation.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 by 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one leads to the suppression of cell proliferation, making it a potential candidate for cancer therapy . Additionally, this compound interacts with other biomolecules such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory properties .
Cellular Effects
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound affects cell signaling pathways, including the CDK2/cyclin A2 pathway, leading to cell cycle arrest and apoptosis . Moreover, 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one influences gene expression by modulating the activity of transcription factors such as nuclear factor kappa B (NF-κB), which plays a pivotal role in inflammatory responses .
Molecular Mechanism
The molecular mechanism of action of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves several key interactions at the molecular level. This compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets required for cell cycle progression . Additionally, 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one inhibits the activity of iNOS and reduces the production of nitric oxide, a mediator of inflammation . These interactions collectively contribute to the compound’s antiproliferative and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one leads to sustained inhibition of cell proliferation and prolonged anti-inflammatory effects . These findings suggest that the compound maintains its biological activity over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity and contribute to the overall pharmacological effects of the compound. Additionally, 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells through active transport mechanisms and accumulates in various tissues, including the liver, kidneys, and spleen . This distribution pattern is consistent with its observed biological effects and suggests that the compound can effectively reach its target sites within the body.
Subcellular Localization
The subcellular localization of 2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus of cells, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity . These findings indicate that the compound’s localization within specific cellular compartments is essential for its biological effects.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-8-2-4-9(5-3-8)16-6-10-11(15-16)13-7-14-12(10)17/h2-7H,1H3,(H,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLJGMOIZLGWPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C(=O)NC=NC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



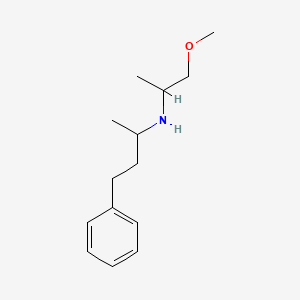
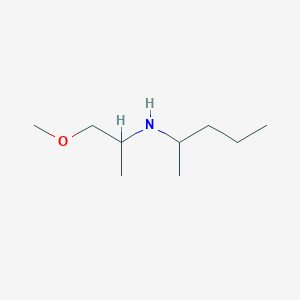
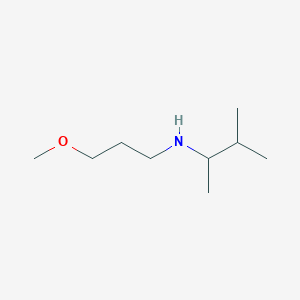
![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)

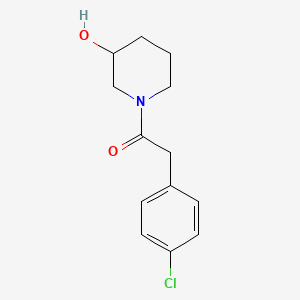
![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)
![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)

![(E)-8-Hydroxy-2-[2-(3,4,5-trihydroxyphenyl)ethenyl]-7-quinolinecarboxylic acid sodium salt](/img/structure/B1462316.png)
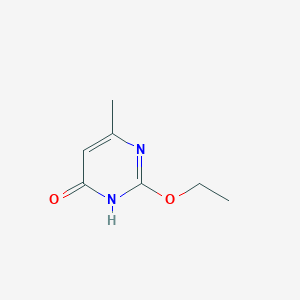
![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)